

Predicted Spectral Data for Nonadecyl Methane Sulfonate: A Technical Guide

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Compound of Interest

Compound Name: *Nonadecyl methane sulfonate*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted spectral data for **Nonadecyl methane sulfonate**. The information presented herein is intended to support research, development, and quality control activities by providing a foundational understanding of the compound's spectral characteristics. This guide includes predicted data for ^1H NMR, ^{13}C NMR, IR, and mass spectrometry, alongside detailed experimental protocols for data acquisition and a conceptual workflow for spectral analysis.

Predicted Spectral Data

The following tables summarize the predicted spectral data for **Nonadecyl methane sulfonate**. These predictions are based on established principles of spectroscopy, analysis of related compounds, and data from computational chemistry tools.

Table 1: Predicted ^1H NMR Data (500 MHz, CDCl_3)

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~4.25	Triplet	2H	a (-CH ₂ -O-)
~3.05	Singlet	3H	b (CH ₃ -S-)
~1.75	Quintet	2H	c (-CH ₂ -CH ₂ -O-)
~1.25	Broad Multiplet	32H	d (-(CH ₂) ₁₆ -)
~0.88	Triplet	3H	e (CH ₃ -CH ₂ -)

Note: The chemical shift of the long alkyl chain (d) is expected to be a complex, overlapping multiplet. The terminal methyl group (e) will appear as a distinct triplet.

Table 2: Predicted ^{13}C NMR Data (125 MHz, CDCl_3)

Chemical Shift (δ) ppm	Assignment
~69.5	a (-CH ₂ -O-)
~37.5	b (CH ₃ -S-)
~31.9	-
~29.7	-
~29.6	-
~29.4	-
~29.3	-
~28.8	c (-CH ₂ -CH ₂ -O-)
~25.6	-
~22.7	-
~14.1	e (CH ₃ -CH ₂ -)

Note: The signals for the internal methylene carbons of the nonadecyl chain are expected to be closely spaced in the 29-30 ppm region.

Table 3: Predicted Infrared (IR) Absorption Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
2925, 2855	Strong	C-H stretching (asymmetric and symmetric) of alkyl chain
1465	Medium	C-H bending (scissoring) of CH ₂
1360	Strong	S=O asymmetric stretching
1175	Strong	S=O symmetric stretching
970	Strong	S-O-C stretching
720	Medium	C-H rocking of long alkyl chain

Table 4: Predicted Mass Spectrometry (EI) Data

m/z	Relative Intensity (%)	Assignment
364	Low	[M] ⁺ (Molecular Ion)
269	High	[M - CH ₃ SO ₂] ⁺
95	Moderate	[CH ₃ SO ₂] ⁺
79	Moderate	[CH ₃ SO] ⁺
43, 57, 71...	High	Alkyl fragments [C _n H _{2n+1}] ⁺

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectral data for **Nonadecyl methane sulfonate**. Instrument parameters should be optimized for the specific equipment used.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve approximately 10-20 mg of **Nonadecyl methane sulfonate** in 0.6-0.8 mL of deuterated chloroform (CDCl₃).

- Instrumentation: Utilize a 500 MHz (or higher) NMR spectrometer equipped with a broadband probe.
- ^1H NMR Acquisition:
 - Acquire a one-dimensional proton spectrum.
 - Typical parameters: spectral width of 12 ppm, 16-32 scans, relaxation delay of 1-2 seconds.
- ^{13}C NMR Acquisition:
 - Acquire a one-dimensional carbon spectrum with proton decoupling.
 - Typical parameters: spectral width of 220 ppm, 512-1024 scans, relaxation delay of 2-5 seconds.
- Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak (CDCl_3 : δ 7.26 ppm for ^1H , δ 77.16 ppm for ^{13}C).

Infrared (IR) Spectroscopy

- Sample Preparation: If the sample is a solid, a small amount can be analyzed directly using an Attenuated Total Reflectance (ATR) accessory. Alternatively, a KBr pellet can be prepared. If the sample is a liquid or can be dissolved in a suitable solvent (e.g., CCl_4), a thin film can be prepared on a salt plate.
- Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
- Data Acquisition:
 - Record a background spectrum of the empty sample compartment or the pure solvent.
 - Record the sample spectrum over a range of $4000\text{-}400\text{ cm}^{-1}$.
 - Co-add 16-32 scans to improve the signal-to-noise ratio.

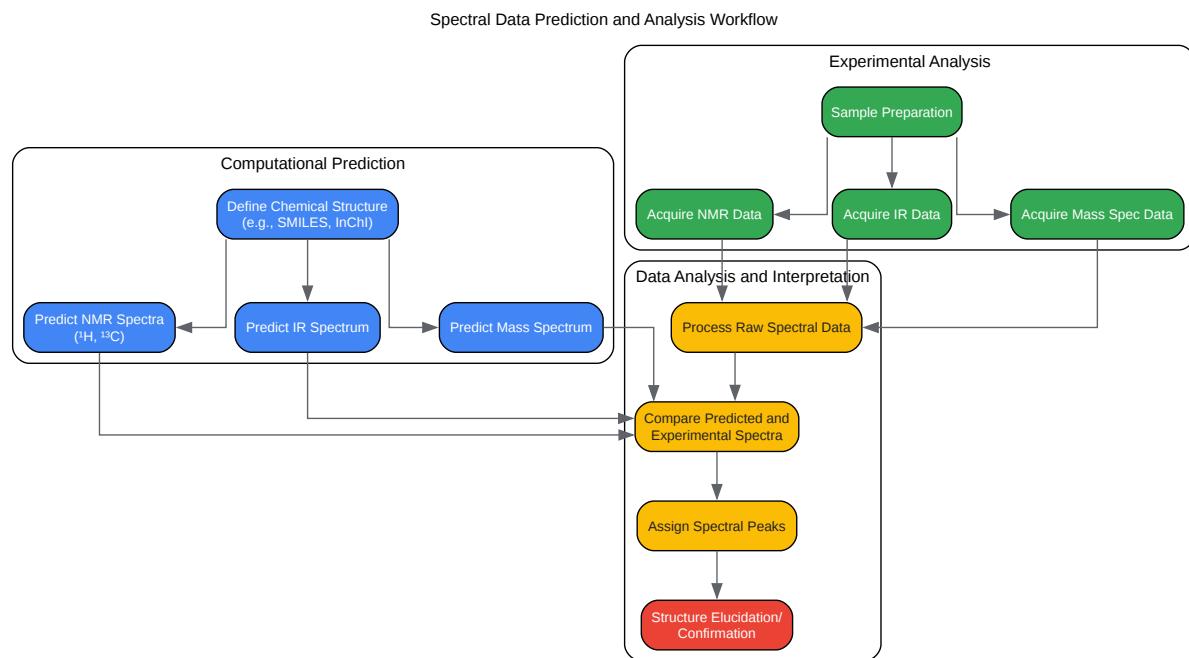
- Data Processing: The software will automatically ratio the sample spectrum against the background spectrum to generate the absorbance or transmittance spectrum.

Mass Spectrometry (MS)

- Sample Introduction: Introduce a dilute solution of the sample in a volatile organic solvent (e.g., methanol or acetonitrile) into the mass spectrometer via direct infusion or through a gas or liquid chromatograph.
- Instrumentation: Employ a mass spectrometer capable of electron ionization (EI) or a soft ionization technique like electrospray ionization (ESI) for molecular weight determination.
- Data Acquisition (EI):
 - Use a standard electron energy of 70 eV.
 - Scan a mass range appropriate for the molecular weight of the compound (e.g., m/z 50-500).
- Data Acquisition (ESI):
 - Optimize spray voltage and other source parameters.
 - Acquire spectra in positive ion mode to observe the $[M+H]^+$ or $[M+Na]^+$ adducts.
- Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragment ions.

Visualization of Analytical Workflow

The following diagram illustrates a typical workflow for the prediction and analysis of spectral data for a given chemical compound.



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Caption: Workflow for spectral data prediction and analysis.

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